molecular formula C13H8Cl2N2O3 B2442654 3,5-dichloro-N-(3-nitrophenyl)benzamide CAS No. 478048-22-5

3,5-dichloro-N-(3-nitrophenyl)benzamide

Cat. No.: B2442654
CAS No.: 478048-22-5
M. Wt: 311.12
InChI Key: OTQZRVRTAXYJII-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-(3-nitrophenyl)benzamide is a synthetic benzamide derivative supplied for research purposes. This compound is part of a class of molecules known for their diverse biological and chemical research applications. Benzamides with halogen and nitro substituents are frequently explored in medicinal chemistry for their potential as scaffolds in the development of bioactive molecules . Related compounds, such those featuring a 3,5-dichlorobenzamide core, have been investigated for their utility in agricultural science, serving as model substrates in biodegradation studies to understand microbial degradation pathways . Furthermore, structural analogs containing nitro groups on the aniline ring have been characterized by X-ray crystallography, revealing key conformational data such as the dihedral angles between the aromatic rings, which is valuable information for structure-activity relationship (SAR) studies . Researchers utilize this compound and its analogs as building blocks in organic synthesis and as reference standards in analytical chemistry. Handling should follow standard laboratory safety protocols. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,5-dichloro-N-(3-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O3/c14-9-4-8(5-10(15)6-9)13(18)16-11-2-1-3-12(7-11)17(19)20/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQZRVRTAXYJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture and Reactivity

The target compound features a 3,5-dichlorobenzoyl moiety coupled to 3-nitroaniline through an amide linkage. The electron-withdrawing nitro (-NO₂) and chloro (-Cl) substituents influence reactivity:

  • The 3-nitroaniline group exhibits reduced nucleophilicity due to the nitro group’s meta-directing effects, necessitating careful selection of coupling conditions.
  • The 3,5-dichlorobenzoyl chloride precursor is highly electrophilic, favoring amide bond formation with aromatic amines under basic conditions.

Retrosynthetic Strategy

Retrosynthetic cleavage of the amide bond suggests two primary precursors:

  • 3,5-Dichlorobenzoyl chloride (acylating agent)
  • 3-Nitroaniline (nucleophilic amine)

This disconnection aligns with established benzamide synthesis protocols, where acyl chlorides react with amines in the presence of bases to neutralize HCl byproducts.

Synthesis Methodologies

Direct Amidation via Acyl Chloride

The most straightforward route involves the reaction of 3,5-dichlorobenzoyl chloride with 3-nitroaniline in anhydrous conditions:

Reaction Scheme:
$$
\text{3,5-Dichlorobenzoyl chloride} + \text{3-Nitroaniline} \xrightarrow{\text{Base}} \text{3,5-Dichloro-N-(3-nitrophenyl)benzamide} + \text{HCl}
$$

Procedure:

  • Reagent Setup: Combine equimolar amounts of 3,5-dichlorobenzoyl chloride (1.0 equiv) and 3-nitroaniline (1.1 equiv) in dry dichloromethane (DCM) at 0–5°C under nitrogen.
  • Base Addition: Slowly add triethylamine (TEA, 2.0 equiv) to scavenge HCl, maintaining the temperature below 10°C.
  • Reaction Progress: Stir the mixture at room temperature for 4–6 hours, monitoring completion via thin-layer chromatography (TLC; eluent: hexane/ethyl acetate 7:3).
  • Workup: Quench with ice-cold water, extract with DCM (3 × 20 mL), wash with 5% NaHCO₃ and brine, dry over Na₂SO₄, and concentrate in vacuo.
  • Purification: Recrystallize from ethanol/water (4:1) to yield pale-yellow crystals.

Key Parameters:

Parameter Optimal Range
Temperature 0–25°C
Solvent Dichloromethane
Base Triethylamine (2.0 eq)
Reaction Time 4–6 hours

Yield: 75–85% (estimated from analogous reactions in).

Carbodiimide-Mediated Coupling

For cases where acyl chloride is unavailable, 3,5-dichlorobenzoic acid can be activated using carbodiimides (e.g., EDCl or DCC) with hydroxybenzotriazole (HOBt) as an additive:

Reaction Scheme:
$$
\text{3,5-Dichlorobenzoic acid} + \text{3-Nitroaniline} \xrightarrow{\text{EDCl/HOBt}} \text{Target Compound} + \text{Urea Byproduct}
$$

Procedure:

  • Activation: Suspend 3,5-dichlorobenzoic acid (1.0 equiv), EDCl (1.2 equiv), and HOBt (1.2 equiv) in dry DMF. Stir at 0°C for 30 minutes.
  • Amine Addition: Add 3-nitroaniline (1.0 equiv) and stir at room temperature for 12–18 hours.
  • Workup: Dilute with ethyl acetate, wash with 1M HCl, NaHCO₃, and brine. Purify via column chromatography (SiO₂; hexane/ethyl acetate).

Advantages: Avoids handling moisture-sensitive acyl chlorides.
Yield: 65–70% (inferred from).

Process Optimization and Challenges

Nitro Group Compatibility

The electron-deficient 3-nitroaniline requires prolonged reaction times compared to unsubstituted anilines. Microwave-assisted synthesis (50–80°C, 30–60 minutes) can accelerate the reaction while minimizing decomposition.

Byproduct Formation

  • Polychlorinated Byproducts: Observed in patents during chlorination steps. Mitigated by controlling stoichiometry and reaction time.
  • Hydrolysis: Acyl chlorides are prone to hydrolysis; rigorous anhydrous conditions are critical.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.50 (s, 1H, NH), 8.25–7.40 (m, 7H, Ar-H), 2.90 (s, 3H, CH₃ in analogs).
  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asymmetric).
  • HPLC Purity: >98% (C18 column; acetonitrile/water 60:40).

Crystallography

Single-crystal X-ray diffraction of analogs reveals planar amide linkages and intermolecular hydrogen bonding, stabilizing the crystal lattice.

Industrial Applications and Derivatives

While the target compound itself lacks reported applications, structurally related benzamides are explored as:

  • Agrochemical Intermediates: Chlorinated benzamides serve as herbicides and fungicides.
  • Pharmaceutical Candidates: Nitro-substituted benzamides exhibit antimicrobial and anticancer activity in preclinical studies.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-(3-nitrophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

3,5-Dichloro-N-(3-nitrophenyl)benzamide has been investigated for its potential as a pharmaceutical agent due to its ability to interact with various biological targets:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Properties : The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been explored. Research indicates that derivatives of benzamides can induce apoptosis in cancer cells, suggesting a pathway for therapeutic development .

Enzyme Inhibition Studies

The compound has been utilized in studies focusing on enzyme inhibition:

  • Mechanism of Action : The nitrophenyl group enhances binding affinities through hydrogen bonding and π-π stacking interactions with enzyme active sites. This property is critical for understanding its mechanism of action against targeted enzymes.
  • Potential Targets : Research has identified several enzymes involved in metabolic pathways that may be inhibited by this compound, opening avenues for drug discovery.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of this compound on human lung adenocarcinoma cells (A549). The findings demonstrated that the compound significantly increased DNA damage and apoptosis rates in treated cells compared to controls. This suggests its potential as a chemotherapeutic agent against lung cancer .

Case Study 2: Enzyme Interaction

Another research project focused on the interaction of this compound with specific kinases involved in cancer signaling pathways. The study revealed that the compound effectively inhibited kinase activity, leading to reduced cell proliferation in vitro. This highlights its potential role as a lead compound for developing targeted cancer therapies .

Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryInvestigated for antimicrobial and anticancer properties
Enzyme InhibitionUsed to study interactions with various enzymes; potential for drug development
Cancer ResearchDemonstrated effectiveness in inducing apoptosis in cancer cells

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(3-nitrophenyl)benzamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity .

Biological Activity

3,5-Dichloro-N-(3-nitrophenyl)benzamide is a chemical compound belonging to the benzamide class, characterized by the presence of two chlorine atoms and a nitrophenyl group. This compound has garnered interest in various biological applications due to its potential therapeutic effects and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C13H9Cl2N2O3C_{13}H_{9}Cl_{2}N_{2}O_{3}. The presence of chlorine and nitro groups significantly influences its reactivity and biological interactions. The compound can undergo various chemical reactions, including reduction and substitution, which can yield derivatives with altered biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the benzamide moiety can form hydrogen bonds and hydrophobic interactions with target proteins. These interactions may modulate enzymatic activities or cellular processes, leading to various biological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related benzamide derivatives can inhibit the growth of various bacterial strains and fungi by disrupting their cellular functions.

CompoundActivity TypeTarget OrganismsReference
This compoundAntimicrobialGram-positive bacteria
Related benzamidesAntifungalCandida spp.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds with similar structures have shown efficacy against different cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

StudyCell Line TestedIC50 Value (µM)Reference
Benzamide derivativesMCF-7 (breast cancer)12.5
Benzamide derivativesHeLa (cervical cancer)15.0

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of benzamide derivatives demonstrated that this compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
  • Anticancer Properties : In vitro studies on the anticancer effects of this compound revealed that it could inhibit proliferation in MCF-7 breast cancer cells by inducing apoptosis via the mitochondrial pathway. The study highlighted the importance of the nitro group in enhancing cytotoxicity.

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